molecular formula C16H20N2O2 B2552441 N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide CAS No. 1385294-41-6

N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide

Cat. No. B2552441
CAS RN: 1385294-41-6
M. Wt: 272.348
InChI Key: CUPYOQIZZXKVAC-UHFFFAOYSA-N
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Description

The compound "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" is a structurally complex molecule that may be related to the field of heterocyclic compounds, which are known for their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic organic acids, esters, or amides. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and thiols before the final compound is synthesized using DMF and NaH . Similarly, the synthesis of the tricyclic core of martinellic acid from 2-(cyanomethyl)-3-oxo-N-arylbutanamides is achieved through a SnCl4.5H2O-mediated process, which suggests a possible route for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using various spectroscopic techniques. For example, the structure of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction analysis, which revealed intermolecular hydrogen bonds stabilizing the crystal structure . These methods are likely applicable to the analysis of "this compound".

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often tailored to the desired biological activity. The paper on lipoxygenase inhibitors describes the synthesis of compounds with potential inhibitory activity, which involves the reaction of various substituted thiols with an amide precursor . The chemical reactivity of "this compound" would likely be influenced by the functional groups present in the molecule, such as the cyano group and the amide linkage.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogens, such as chlorine and fluorine, can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide suggests that the compound's physical properties contribute to its biological efficacy . The properties of "this compound" would need to be studied in a similar manner to understand its potential applications.

Scientific Research Applications

Kinetics and Reaction Products

One study focused on the kinetics and products of reactions involving OH radicals with similar compounds, which can inform on environmental and possibly pharmacological degradation processes of complex organic molecules, including "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" (Aschmann, Arey, & Atkinson, 2011).

Synthetic Methods and Applications

Another area of research highlights innovative synthetic methods for creating cyclopropanecarboxamides, which are structurally related to the compound of interest, showing the versatility and potential applications of such compounds in medicinal chemistry and material science (Mekhael, Linden, & Heimgartner, 2011).

Biological Activities

Research into the synthesis of new derivatives structurally similar to "this compound" has identified potential biological activities, such as lipoxygenase inhibition, indicating potential therapeutic applications of such compounds (Aziz‐ur‐Rehman et al., 2016).

Analytical Characterization

Studies on the analytical characterization of arylcyclohexylamines and related compounds can provide essential methodologies for the detection, identification, and quantification of "this compound" in various matrices, which is crucial for research and development in pharmacology and toxicology (Wallach et al., 2016).

properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12(9-13-5-3-4-6-14(13)20-2)10-15(19)18-16(11-17)7-8-16/h3-6,12H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPYOQIZZXKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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